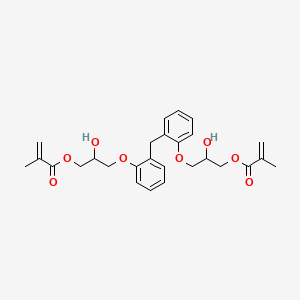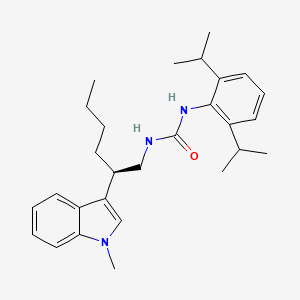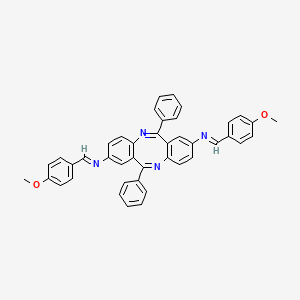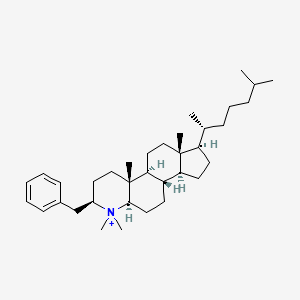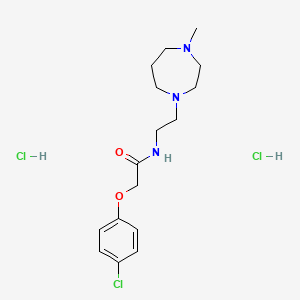
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a chlorophenoxy group, and a diazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the Diazepine Ring:
Formation of the Final Compound: The final step involves the reaction of the intermediate with an acetamide derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepine ring or the chlorophenoxy group.
Reduction: Reduction reactions may target the acetamide group or other functional groups within the molecule.
Substitution: The chlorophenoxy group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines or thiols may be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to interact with specific receptors or enzymes.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-(4-bromophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
- Acetamide, 2-(4-fluorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride lies in its specific substitution pattern and the presence of the chlorophenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
87654-80-6 |
|---|---|
Formule moléculaire |
C16H26Cl3N3O2 |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[2-(4-methyl-1,4-diazepan-1-yl)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C16H24ClN3O2.2ClH/c1-19-8-2-9-20(12-11-19)10-7-18-16(21)13-22-15-5-3-14(17)4-6-15;;/h3-6H,2,7-13H2,1H3,(H,18,21);2*1H |
Clé InChI |
VOLRMQMSPVOIHQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)CCNC(=O)COC2=CC=C(C=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


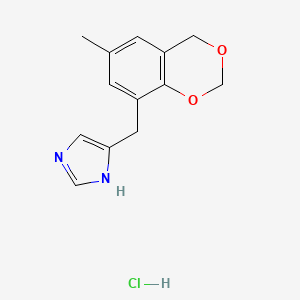



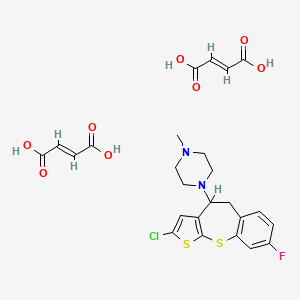
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
